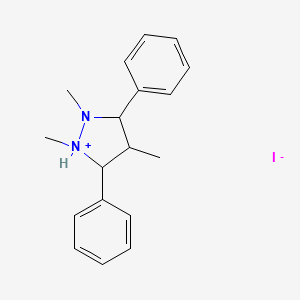
N,N,N-Trioctyloctadecan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trioctyloctadecan-1-aminium is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to lower surface tension and interact with different molecular structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trioctyloctadecan-1-aminium typically involves the quaternization of octadecylamine with octyl halides under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a high yield and purity of the compound. The process involves strict control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trioctyloctadecan-1-aminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The compound can undergo nucleophilic substitution reactions where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and hydroxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
N,N,N-Trioctyloctadecan-1-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the preparation of liposomes and other vesicular structures for drug delivery and gene therapy.
Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism of action of N,N,N-Trioctyloctadecan-1-aminium involves its interaction with lipid bilayers and other molecular structures. The compound’s long hydrophobic chains allow it to insert into lipid membranes, disrupting their integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications where the compound targets microbial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium bromide: Known for its use in DNA extraction and nanoparticle synthesis.
Hexadecyltrimethylammonium bromide: Commonly used in the synthesis of gold nanoparticles and as a surfactant in various formulations.
Uniqueness
N,N,N-Trioctyloctadecan-1-aminium is unique due to its longer hydrophobic chains, which enhance its ability to interact with lipid membranes and other hydrophobic surfaces. This makes it particularly effective in applications requiring strong surfactant properties and membrane disruption capabilities.
Propiedades
Número CAS |
60054-44-6 |
|---|---|
Fórmula molecular |
C42H88N+ |
Peso molecular |
607.2 g/mol |
Nombre IUPAC |
octadecyl(trioctyl)azanium |
InChI |
InChI=1S/C42H88N/c1-5-9-13-17-21-22-23-24-25-26-27-28-29-30-34-38-42-43(39-35-31-18-14-10-6-2,40-36-32-19-15-11-7-3)41-37-33-20-16-12-8-4/h5-42H2,1-4H3/q+1 |
Clave InChI |
LPMHGBWHKMXALV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)






![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)



![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
